(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide
Description
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Properties
IUPAC Name |
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)9-12(10-16)15(18)17-13-5-3-2-4-6-13/h2-9H,1H3,(H,17,18)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUYXTDWQFBOMX-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is an organic compound classified as an enamide, characterized by a carbon-carbon double bond conjugated with an amide group. The unique structure, which includes a cyano group, a furan ring, and a substituted phenyl group, has piqued interest in its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name: this compound
- Molecular Formula: C16H15N3O
- Molecular Weight: 265.31 g/mol
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes or receptors. The cyano and furan functional groups are critical for its reactivity and binding affinity, potentially leading to modulation of biological pathways.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens. The presence of the furan ring is often associated with enhanced biological activity due to its ability to participate in electron transfer processes.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting that it could serve as a lead compound in the development of new anticancer agents.
- Neuroprotective Effects : Some derivatives of related compounds have shown promise in neuroprotection and seizure control, indicating potential applications in treating neurological disorders. The structural similarities with other known neuroprotective agents warrant further investigation into its effects on neuronal health.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Study | Activity | Model | Findings |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition observed at concentrations above 50 µg/mL | |
| Anticancer | HeLa, MCF7 cell lines | IC50 values around 30 µM | |
| Neuroprotective | Mouse model of epilepsy | Reduced seizure frequency at doses of 20 mg/kg |
Case Study Example
A notable case study involved the evaluation of this compound's effect on cancer cell proliferation. In vitro assays demonstrated that the compound significantly inhibited cell growth in HeLa cells with an IC50 value of approximately 30 µM. Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
